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molecular formula C14H28N4O4 B8608292 1,4,8,11-Tetraazacyclotetradecane-1,8-diacetic acid CAS No. 117152-70-2

1,4,8,11-Tetraazacyclotetradecane-1,8-diacetic acid

Cat. No. B8608292
M. Wt: 316.40 g/mol
InChI Key: VGCOGXWEJYLXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079867B2

Procedure details

Compound (5) (1.12 g, 2.61 mmol) was dissolved in a mixture of CF3CO2H (TFA) and CH2Cl2 (1:1 (v/v), 40 ml). The resultant mixture was stirred at an ambient temperature for 24 hours. The solvent was evaporated under reduced pressure to give an oily residue, which was then treated with Et2O to obtain an off-white solid of compound (6) (1.39 g, 98% yield, calculated as 2 equivalents of TFA for the basic weight). 1H NMR (500 MHz, D2O): δ 3.31 (brs, 2H), 3.22-2.95 (m, 8H), 2.94-2.72 (m, 8H), 2.64 (brs, 2H), 1.83 (brs, 4H); 13C NMR (125 MHz, D2O): δ 180.9, 57.5, 56.9, 55.4, 49.2, 46.2, 23.7; HRMS (FAB) calculated for C14H28N4O4: 317.2189 [(M+H)+], measured value: 317.2185 [(M+H)+].
Name
Compound ( 5 )
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:8][N:9]1[CH2:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][N:16]([CH2:23][C:24]([O:26]C(C)(C)C)=[O:25])[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)([O:3]C(C)(C)C)=[O:2].CCOCC>C(C(O)=O)(F)(F)F.C(Cl)Cl>[C:1]([CH2:8][N:9]1[CH2:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][N:16]([CH2:23][C:24]([OH:26])=[O:25])[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)([OH:3])=[O:2]

Inputs

Step One
Name
Compound ( 5 )
Quantity
1.12 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)CN1CCNCCCN(CCNCCC1)CC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(F)(F)(F)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue, which

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1CCNCCCN(CCNCCC1)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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